4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile
Description
Properties
IUPAC Name |
S-cyclohexyl (E)-3-(4-cyanophenyl)prop-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c17-12-14-8-6-13(7-9-14)10-11-16(18)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRQGSFAJQNSQZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(=O)C=CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC(=O)/C=C/C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile can be accomplished through a multi-step organic synthesis process. Typically, the synthetic pathway involves:
Formation of the Intermediate: The initial step often involves the formation of a suitable intermediate, such as a cyclohexylthioketone, through the thionation of a cyclohexanone.
Condensation Reaction: The intermediate then undergoes a condensation reaction with 4-cyanobenzaldehyde under basic conditions to form the desired compound. This step generally involves enolate chemistry to form the enone linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production scale-up involves optimization of the reaction conditions, such as temperature control, solvent choice, and the use of catalytic amounts of bases to ensure high yield and purity. Automation and continuous flow chemistry might also be applied to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonitrile or the enone moiety, leading to amines or alkanes, respectively.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents including lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine, nitric acid, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or alkanes.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in organic synthesis, it serves as a building block for more complex molecules.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may investigate its role as an inhibitor or activator of specific biochemical pathways.
Industry: Used in the synthesis of materials with specialized properties, such as advanced polymers or catalysts.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets. For instance:
Molecular Targets: It might interact with enzymes or receptors, altering their activity.
Pathways Involved: It could influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a core benzenecarbonitrile group with several derivatives reported in the literature. Key analogs include:
Key Observations :
- The cyclohexylthio group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy or phenyl in analogs 6a and 6b. This may influence solubility, crystallinity, and intermolecular interactions.
Physical and Spectroscopic Properties
Available data for analogs highlight trends in melting points, IR, and mass spectrometry:
| Compound | Melting Point (°C) | IR Stretching (cm⁻¹) | LCMS Data (m/z) |
|---|---|---|---|
| 6b | 107–108 | –CN (2,204) | Not reported |
| 1E | 223–227 | –CN (2,204), –NH₂ (3,464) | 277 [M]⁻ |
| Target Compound | Not reported | Expected –CN (~2,200–2,250) | Not reported |
Notes:
Biological Activity
4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has a complex structure characterized by a benzenecarbonitrile moiety and a cyclohexylthio group. Its molecular formula is , which suggests potential interactions with biological targets due to the presence of both polar and non-polar functional groups.
Research indicates that 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile may exert its biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound inhibits certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of specific bacterial strains, indicating potential use as an antimicrobial agent.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy and safety profile of this compound. The following table summarizes key findings from various studies:
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of the compound, researchers tested its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations around 25 µM, making it a candidate for further development as an antibacterial agent.
Case Study 2: Enzyme Inhibition
Another study investigated the compound's ability to inhibit specific enzymes linked to pathogenic processes in bacteria. The results demonstrated that at higher concentrations (50 µM), the compound significantly reduced enzyme activity, suggesting a potential mechanism for its antimicrobial effects.
Discussion
The biological activity of 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile highlights its potential as a therapeutic agent. Its ability to inhibit bacterial growth and enzyme activity positions it as a candidate for drug development, particularly in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1E)-3-cyclohexylthio-3-oxoprop-1-enyl)benzenecarbonitrile, and how can reaction yields be optimized?
- Methodology : Multi-step organic synthesis typically involves conjugate addition of cyclohexylthiol to α,β-unsaturated carbonyl intermediates, followed by nitrile functionalization. Yield optimization requires precise stoichiometric control of thiol reagents and temperature modulation (e.g., 60–80°C for thioether formation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and purity validation using HPLC (C18 column, acetonitrile/water mobile phase) are critical .
- Analytical Validation : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and stereochemical integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Techniques :
- NMR : Assign peaks for the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons) and cyclohexylthio group (δ 1.0–2.5 ppm for cyclohexyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns for functional group identification .
- Computational Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic transitions and predict UV-Vis absorption spectra .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) due to the nitrile and carbonyl groups. Aqueous solubility is limited (logP ~3.5 estimated via PubChem data) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store under inert atmosphere at –20°C to prevent thioether oxidation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Approach :
Verify sample purity via HPLC-MS to rule out impurities.
Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals.
Compare experimental data with computational predictions (DFT-optimized structures) to identify conformational isomers .
- Case Study : Discrepancies in vinyl proton coupling constants may arise from E/Z isomerism; NOESY can differentiate spatial arrangements .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
- Framework :
- Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled nitrile) to track partitioning in soil-water systems .
- Degradation Pathways : Aerobic/anaerobic microcosm assays to assess biotic (microbial) vs. abiotic (hydrolytic) degradation. LC-MS/MS quantifies metabolites like benzenecarboxylic acid derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to identify binding poses.
MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD/RMSF analysis).
Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors to rationalize activity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the α,β-unsaturated core?
- Synthetic Optimization :
- Catalytic Control : Use Pd-catalyzed thiolation to direct addition to the β-position.
- Steric Effects : Introduce bulky substituents on the benzene ring to bias thiol attack .
- In Situ Monitoring : ReactIR spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. How can researchers correlate structural modifications with biological activity in SAR studies?
- Methodology :
Synthesize analogs with varied substituents (e.g., halogenated benzene rings, alkylthio groups).
Test in vitro bioactivity (e.g., IC₅₀ assays for kinase inhibition).
QSAR modeling (e.g., CoMFA) to link electronic parameters (Hammett σ) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
